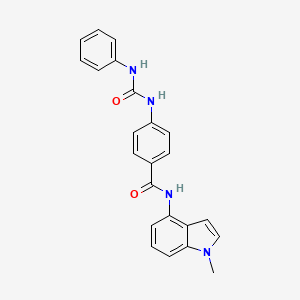

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. MI-773 is a potent and selective inhibitor of the p53-MDM2 interaction, which has been shown to play a critical role in cancer development and progression.

Mechanism of Action

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide is a potent and selective inhibitor of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to and inhibits p53, a tumor suppressor protein that plays a critical role in cell cycle regulation, apoptosis, and DNA repair. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which results in the induction of cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects:

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has also been shown to increase the expression of p53 target genes, which play a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has several advantages for lab experiments, including its potency and selectivity for the p53-MDM2 interaction, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its minimal effects on normal cells. However, N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide also has some limitations, including its low solubility in water, which can make it difficult to use in some assays, and its potential for off-target effects, which can complicate data interpretation.

Future Directions

For N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide research include the identification of biomarkers that can predict response to treatment, the optimization of dosing and scheduling regimens, and the development of combination therapies that can enhance its efficacy. Additionally, the potential for off-target effects and the development of resistance to N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide will need to be carefully monitored and addressed in future studies.

Synthesis Methods

The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide involves a multistep process that starts with the synthesis of the key intermediate, 4-(phenylcarbamoylamino)benzamide. The intermediate is then reacted with 1-methylindole-4-carboxylic acid to produce N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide. The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.

Scientific Research Applications

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which plays a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models.

properties

IUPAC Name |

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-27-15-14-19-20(8-5-9-21(19)27)26-22(28)16-10-12-18(13-11-16)25-23(29)24-17-6-3-2-4-7-17/h2-15H,1H3,(H,26,28)(H2,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJJCIXMQGOKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)

![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)

![1-[2-[4-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7552647.png)

![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)

![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)

![1-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7552667.png)

![3-methyl-N-[4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-yl]-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B7552669.png)

![4-[[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7552672.png)

![3'-[[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7552688.png)

![N-[[4-(benzimidazol-1-ylmethyl)phenyl]methyl]-4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzamide](/img/structure/B7552691.png)

![3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552699.png)

![(3,5-Dimethylpiperidin-1-yl)-[4-methyl-3-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methylamino]phenyl]methanone](/img/structure/B7552711.png)

![2-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7552718.png)

![2-[4-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]piperidin-1-yl]-N-phenylacetamide](/img/structure/B7552726.png)